molecular formula C18H14O6 B14063464 2,3-Dibenzoylbutanedioic acid CAS No. 101737-25-1

2,3-Dibenzoylbutanedioic acid

Cat. No.: B14063464
CAS No.: 101737-25-1
M. Wt: 326.3 g/mol
InChI Key: MJXBFANAKDVZKF-UHFFFAOYSA-N
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Description

2,3-Dibenzoylbutanedioic acid is a dicarboxylic acid derivative featuring two benzoyl groups attached to a butanedioic acid backbone. Its structure combines aromatic and carboxylic functionalities, which may influence solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

101737-25-1

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

2,3-dibenzoylbutanedioic acid

InChI

InChI=1S/C18H14O6/c19-15(11-7-3-1-4-8-11)13(17(21)22)14(18(23)24)16(20)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24)

InChI Key

MJXBFANAKDVZKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, 2,3-dibenzoyl- can be synthesized through the esterification of tartaric acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

  • Dissolving tartaric acid in a suitable solvent like dichloromethane.
  • Adding benzoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
  • Adding pyridine to neutralize the hydrochloric acid formed during the reaction.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of butanedioic acid, 2,3-dibenzoyl- often involves large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-dibenzoyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoyl-substituted derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols or other reduced forms.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl-substituted carboxylic acids, while reduction can produce benzoyl-substituted alcohols.

Scientific Research Applications

Butanedioic acid, 2,3-dibenzoyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral resolving agent for the separation of enantiomers in various chemical processes.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.

    Industry: Butanedioic acid, 2,3-dibenzoyl- is employed in the production of high-performance materials and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-dibenzoyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the context. The compound’s chiral nature allows it to selectively bind to chiral centers in proteins and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, compounds with benzoyl, benzoate, or dicarboxylic acid motifs are discussed in the sources. Below is a comparative analysis based on general structural and functional similarities:

Table 1: Comparison of Key Compounds

Compound Name Functional Groups Applications/Notes Reference
Benzathine benzylpenicillin Penicillin core, dibenzylethylenediamine salt Antibiotic; prolonged release formulation
Diphenhydramine derivatives (e.g., 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide) Benzhydryl ether, tertiary amine Antihistamine; CNS effects
3-Hydroxybenzaldehyde Benzaldehyde derivative, hydroxyl group Intermediate in organic synthesis
2,3-Dibenzoylbutanedioic acid Dicarboxylic acid, benzoyl groups No data in evidence N/A

Key Observations:

Benzoyl vs. Benzhydryl Groups: 2,3-Dibenzoylbutanedioic acid contains two benzoyl moieties, which differ from the benzhydryl (diphenylmethanol) groups in diphenhydramine derivatives. Benzathine benzylpenicillin uses dibenzylethylenediamine as a counterion to improve stability and solubility , highlighting the role of benzyl groups in modifying pharmacokinetics.

Carboxylic Acid Functionality: Unlike 3-hydroxybenzaldehyde (a mono-aldehyde), 2,3-dibenzoylbutanedioic acid has two carboxylic acid groups, which could enable chelation or salt formation.

Synthetic Utility: 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one (mentioned in ) shares a benzoyl-substituted heterocyclic framework. Such structures are often explored for antimicrobial or anticancer activity .

Research Findings and Data Gaps

The evidence lacks explicit studies on 2,3-dibenzoylbutanedioic acid. Critical gaps include:

  • Physicochemical Properties : Melting point, solubility, and stability data are absent.
  • Biological Activity: No pharmacological or toxicological profiles are available.

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